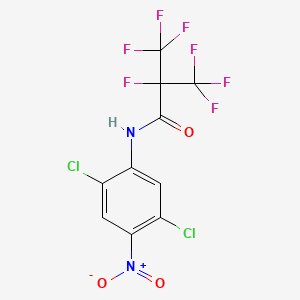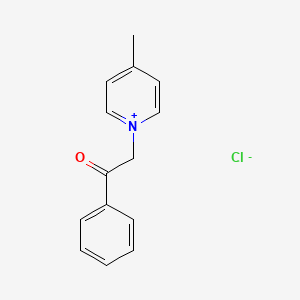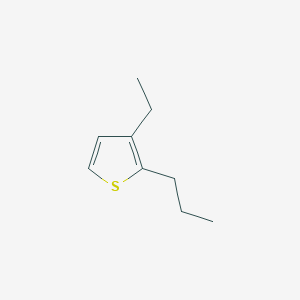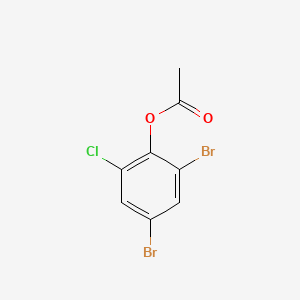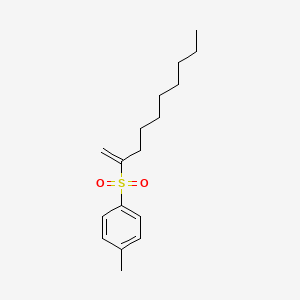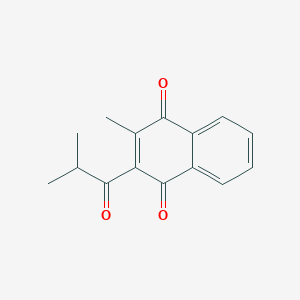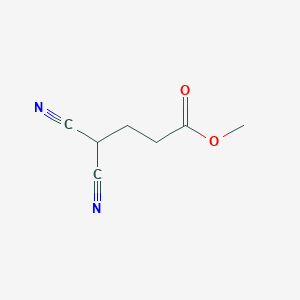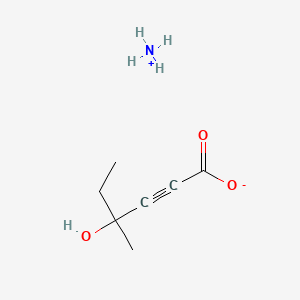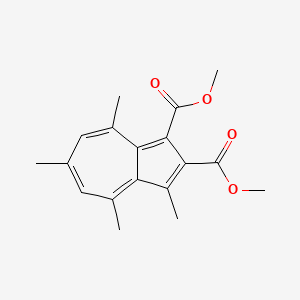
Dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate is an organic compound belonging to the azulene family, characterized by its unique structure and properties. Azulenes are known for their vibrant blue color and aromaticity, making them interesting subjects for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethyl acetylenedicarboxylate with a suitable diene in a Diels-Alder reaction, followed by subsequent modifications to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the azulene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted azulenes, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a model compound for studying aromaticity and electronic properties.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other materials due to its vibrant color and stability.
作用机制
The mechanism of action of dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. Specific pathways and targets depend on the context of its application, such as its role in anti-inflammatory or antimicrobial activities.
相似化合物的比较
Similar Compounds
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: Known for its reactivity in cycloaddition reactions.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of complex organic molecules and coordination compounds.
Uniqueness
Dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate stands out due to its unique azulene core, which imparts distinct electronic and optical properties
属性
CAS 编号 |
105824-76-8 |
|---|---|
分子式 |
C18H20O4 |
分子量 |
300.3 g/mol |
IUPAC 名称 |
dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H20O4/c1-9-7-10(2)13-12(4)15(17(19)21-5)16(18(20)22-6)14(13)11(3)8-9/h7-8H,1-6H3 |
InChI 键 |
XIGHFVONIOIJNV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C(C(=C2C(=C1)C)C(=O)OC)C(=O)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


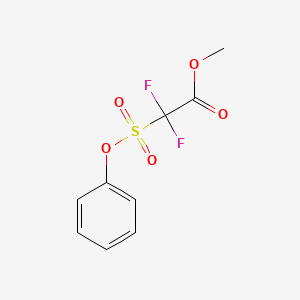
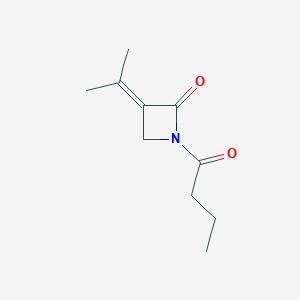

![2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14322225.png)
